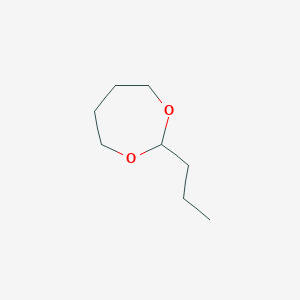
2-Propyl-1,3-dioxepane
Overview
Description
2-Propyl-1,3-Dioxepane is a chemical compound with the molecular formula C8H16O2 . It is also known as propyl dioxepane and is classified as an ether . The compound is a colorless liquid with a strong fruity odor .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 144.21 .Physical and Chemical Properties Analysis
This compound has a boiling point of 91 °C (Press: 18 Torr) and a density of 0.9287 g/cm3 .Scientific Research Applications
Synthesis and Polymerization
- Radical and Cationic Polymerization : 2-Propyl-1,3-dioxepane has been used in the synthesis of new bicyclic 2-methylene-1,3-dioxepanes, which undergo radical polymerization to form viscous polymers. This demonstrates its potential in creating polymers with specific properties (Moszner, Völkel, Rheinberger, & Klemm, 1997).
Chemical Properties and Reactions
- Hydrolysis Kinetics : Research has investigated the hydrolysis reaction of this compound, which is crucial for understanding its behavior in various chemical environments and processes, such as in the separation of 1,3-propanediol (Qi, Xu, Li, & Fang, 2012).
- Conformational Properties : Studies on the conformational properties of similar compounds like 1,3-dioxepane provide insights into the structural behavior of this compound, which is important for understanding its reactivity and interactions in various chemical contexts (Yavari, 1980).
Materials Science and Engineering
- Polymer Synthesis : Research has explored the use of this compound in synthesizing copolymers, demonstrating its role in creating materials with specific mechanical and chemical properties. For instance, copolymers made with 2-methylene-1,3-dioxepane exhibit high thermal stability and optical transparency, indicating its potential in high-performance material applications (Shi & Agarwal, 2015).
Analytical Chemistry
- Spectroscopic Studies : Investigations using nuclear magnetic resonance spectroscopy have provided detailed insights into the molecular structure and dynamics of similar compounds, which can be applied to understand the properties of this compound (Dell'Erba, Melandri, Caminati, & Favero, 1997).
Safety and Hazards
Future Directions
A paper titled “Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery” discusses the use of a similar compound, 2-methylene-1,3-dioxepane, as a platform for constructing biodegradable pH-sensitive polymeric prodrugs for intracellular drug delivery . This suggests potential future directions for the use of 2-Propyl-1,3-dioxepane in similar applications.
Properties
IUPAC Name |
2-propyl-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-5-8-9-6-3-4-7-10-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMRQJTDNAWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482297 | |
| Record name | 1,3-Dioxepane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38503-12-7 | |
| Record name | 1,3-Dioxepane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


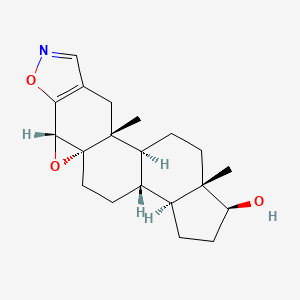

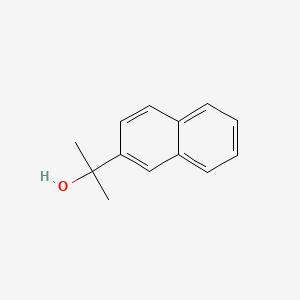


![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)
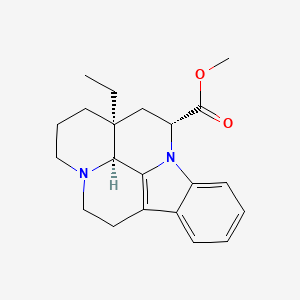

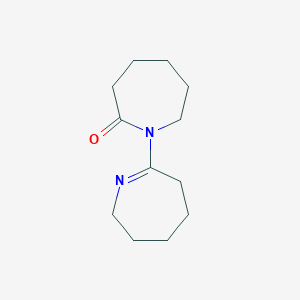
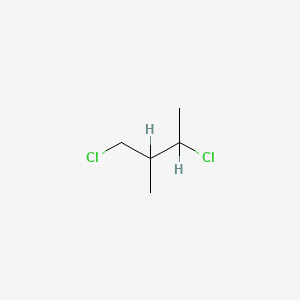
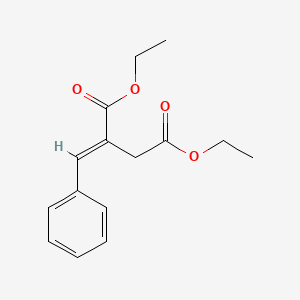
![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)


